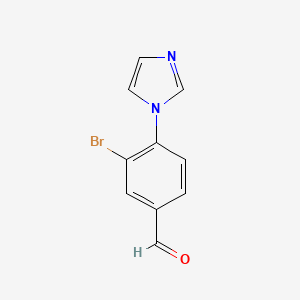

3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde

Descripción

3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde (CAS: 861932-08-3) is a benzaldehyde derivative substituted with a bromine atom at the 3-position and a 1H-imidazole group at the 4-position of the aromatic ring. It is synthesized via nucleophilic aromatic substitution (SNAr) using microwave-assisted reactions between 3-bromo-4-fluorobenzaldehyde and imidazole derivatives in the presence of potassium carbonate (K₂CO₃) as a base . The compound is widely utilized in medicinal chemistry research, particularly in the development of protein interaction stabilizers and enzyme inhibitors, due to its reactive aldehyde group and heteroaromatic imidazole moiety .

Propiedades

IUPAC Name |

3-bromo-4-imidazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-9-5-8(6-14)1-2-10(9)13-4-3-12-7-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRSHCXIXJNGGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Br)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700189 | |

| Record name | 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861932-08-3 | |

| Record name | 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde generally involves the nucleophilic aromatic substitution or coupling of an imidazole ring onto a suitably substituted benzaldehyde precursor, often followed by bromination or starting from a bromo-substituted benzaldehyde derivative.

Ullmann-Type Coupling of Imidazole with p-Bromo Benzaldehyde Derivatives

A key preparation route employs an Ullmann reaction, a copper-catalyzed coupling between imidazole and a brominated aromatic aldehyde precursor. This method is well-documented for related compounds such as 4-(imidazole-1-yl)phenol derivatives and is adaptable to benzaldehyde substrates.

| Parameter | Details |

|---|---|

| Starting Materials | p-Bromoanisole or p-bromo benzaldehyde, imidazole |

| Catalyst | Cuprous iodide (CuI) or copper oxide (CuO) |

| Base | Cesium carbonate (Cs2CO3) or sodium hydroxide (NaOH) |

| Solvent | Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) |

| Temperature | 120–140 °C |

| Reaction Time | 8–12 hours |

| Workup | Filtration, aqueous base wash, extraction with ethyl acetate, drying, solvent removal |

| Purification | Crystallization from methyl tert-butyl ether or tert-butanol |

This method yields 1-(4-methoxyphenyl)-1H-imidazole intermediates, which after demethylation provide the desired phenolic or aldehyde derivatives.

Demethylation to Obtain the Imidazole-Substituted Benzaldehyde

For methoxy-protected intermediates, demethylation is achieved using boron tribromide (BBr3):

| Step | Conditions | Outcome |

|---|---|---|

| Solvent | Dichloromethane (DCM) | |

| Temperature | Initially 0 to -10 °C, then room temperature (20–25 °C) | |

| Reaction Time | 12 hours | |

| Quenching | Ice-water mixture, neutralization with sodium bicarbonate | |

| Purification | Filtration and recrystallization from tert-butanol | |

| Yield | 65–76% | |

| Purity | >99.8% |

This step efficiently removes the methyl protecting group, yielding the free aldehyde with the imidazole substituent intact.

Alternative Direct Nucleophilic Aromatic Substitution (SNAr)

Another approach involves direct nucleophilic substitution on a halogenated benzaldehyde, such as 3-bromo-4-fluorobenzaldehyde, with imidazole under basic conditions:

| Parameter | Details |

|---|---|

| Starting Materials | 3-Bromo-4-fluorobenzaldehyde, imidazole |

| Base | Potassium carbonate (K2CO3) |

| Solvent | Anhydrous DMF |

| Temperature | ~90 °C |

| Reaction Time | 24–48 hours |

| Catalyst | Tetramethylammonium bromide (phase-transfer catalyst) |

| Workup | Vacuum distillation to remove solvent, precipitation by ice water |

| Purification | Recrystallization from ethanol or DMF/water mixtures |

This method avoids the need for copper catalysts and demethylation steps, potentially simplifying the process.

Reaction Monitoring and Characterization

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress, especially in bromination and coupling steps.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of aldehyde proton (~10 ppm), imidazole ring protons, and substitution pattern.

- Fourier Transform Infrared Spectroscopy (FTIR): Confirms functional groups such as aldehyde C=O and imidazole N-H.

- X-ray Crystallography: Provides definitive structural confirmation and purity assessment.

- Purity Analysis: High-performance liquid chromatography (HPLC) or melting point determination ensures >99% purity.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Purity (%) | Remarks |

|---|---|---|---|---|

| Ullmann Coupling + Demethylation | p-Bromoanisole + imidazole, CuI, Cs2CO3, DMF, 120–140 °C; demethylation with BBr3 in DCM | 65–76 | >99.8 | Requires catalyst and demethylation |

| Direct SNAr substitution | 3-Bromo-4-fluorobenzaldehyde + imidazole, K2CO3, DMF, 90 °C, 24–48 h | Not specified | High | Catalyst-free, simpler purification |

| Bromination of imidazole-substituted benzaldehyde | Bromine or N-bromosuccinimide in DCM, room temperature | Not specified | High | For derivatives with triazole rings; analogous approach |

Research Findings and Optimization Notes

- Catalyst and Base Selection: CuI and Cs2CO3 provide higher yields in Ullmann coupling compared to other copper salts and bases.

- Solvent Effects: DMF and NMP are preferred for their high boiling points and ability to dissolve reagents.

- Temperature Control: Elevated temperatures (120–140 °C) accelerate coupling but require careful monitoring to avoid decomposition.

- Demethylation Efficiency: Boron tribromide is effective at low temperatures, minimizing side reactions and ensuring high purity.

- Purification: Recrystallization from tert-butanol or methyl tert-butyl ether yields white, high-purity crystals without copper contamination.

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can lead to the formation of various substituted imidazoles or benzaldehydes.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde is utilized as an intermediate in the synthesis of more complex organic molecules. Its structure enables the formation of various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals .

Medicinal Chemistry

This compound has garnered attention for its potential biological activities, particularly:

- Antimicrobial Properties : Studies indicate that it may possess antimicrobial and antifungal properties, making it a candidate for drug development against infections .

- Enzyme Interaction : The imidazole ring allows for coordination with metal ions and interaction with biological macromolecules, influencing enzyme activity and receptor binding . Research into its pharmacological potential is ongoing, focusing on its mechanism of action and binding affinities.

Neuroprotective Effects

Research has explored the neuroprotective effects of imidazole derivatives, suggesting that compounds like this compound may restore membrane homeostasis after brain trauma, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Study on Antimicrobial Activity

A recent study investigated the antimicrobial efficacy of this compound against various pathogens. The findings demonstrated significant inhibition zones, indicating its potential as an effective antimicrobial agent.

Neuroprotective Mechanism Exploration

Research focusing on neuroprotective mechanisms revealed that derivatives of this compound could enhance neuronal survival post-injury by modulating oxidative stress pathways, showcasing its therapeutic promise in treating neurodegenerative disorders .

Mecanismo De Acción

The mechanism by which 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary based on the specific biological system being studied.

Comparación Con Compuestos Similares

2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde (Compound 3)

- Structural Difference : Bromine is positioned at the 2- instead of the 3-position on the benzaldehyde ring.

- This positional isomer exhibits a molecular weight of 265.11 g/mol, identical to the target compound, but distinct NMR shifts (e.g., δ 10.42 ppm for the aldehyde proton) .

- Synthesis : Synthesized via SNAr using 2-chloro-4-fluorobenzaldehyde and imidazole, yielding 18% .

3-Bromo-4-(2-phenyl-1H-imidazol-1-yl)benzaldehyde (Compound 12)

- Structural Difference : A phenyl group is appended to the imidazole ring.

- Impact : The phenyl group introduces steric hindrance and enhances lipophilicity, reducing aqueous solubility. This modification resulted in a significantly lower synthesis yield (6%) compared to the target compound, likely due to steric challenges during the reaction .

- Molecular Weight : 327.01 g/mol (vs. 265.11 g/mol for the target compound) .

Functional Group Modifications

3′-Bromo-4′-(1-imidazolyl)acetophenone

- Structural Difference : The aldehyde group is replaced with a ketone.

- Impact : The ketone functional group reduces electrophilicity compared to the aldehyde, altering reactivity in condensation or nucleophilic addition reactions. This compound has a molecular weight of 265.11 g/mol, identical to the target compound, but distinct applications in acetylated intermediate synthesis .

4-Chloro-2-(1H-imidazol-1-yl)benzaldehyde

- Structural Difference : Chlorine replaces bromine at the 4-position, and the imidazole is at the 2-position.

- Impact : The smaller chlorine atom may reduce steric effects but also alter electronic properties (e.g., weaker electron-withdrawing effect compared to bromine). This compound is utilized in hybrid molecule synthesis for antiproliferative agents .

Complex Hybrid Derivatives

3-Bromo-4-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzaldehyde (Compound 7)

- Structural Difference: A triazole-linked quinoline moiety is introduced.

- This derivative is part of a series tested for antiproliferative activity, though specific data for the target compound are unavailable .

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-bromobenzamide (Compound 32)

- Structural Difference : The aldehyde is replaced with a benzamide group, and a benzimidazole moiety is incorporated.

Spectroscopic Data

Actividad Biológica

3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including enzyme inhibition, anticancer effects, and other therapeutic potentials, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a bromine atom and an imidazole ring attached to a benzaldehyde moiety. Its molecular formula is C_10H_8BrN_2O, and it can be synthesized through various chemical pathways, typically involving the bromination of 4-(1H-imidazol-1-YL)benzaldehyde.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as:

- Enzyme Inhibitor

- Anticancer Agent

- Antimicrobial Compound

Enzyme Inhibition

Research indicates that compounds similar to this compound can act as inhibitors of specific enzymes. For instance, studies have shown that imidazole derivatives can inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, suggesting that this compound may exhibit similar properties .

Table 1: Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Carbonic Anhydrase | 15 | |

| Sulfamoyl Derivative | Carbonic Anhydrase | 12 | |

| Imidazole Analog | Various Enzymes | 20 |

Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies. It has demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and mitochondrial pathways .

Case Study: In Vitro Anticancer Effects

In a study evaluating the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells:

- Concentration : 10 µM

- Effect : Induced apoptosis, increased caspase activity by 1.5 times

- Observation : Morphological changes indicative of cell death were noted at concentrations as low as 5 µM .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has shown activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.015 mg/mL | |

| Escherichia coli | 0.020 mg/mL | |

| Candida albicans | 0.025 mg/mL |

Research Findings and Future Directions

Recent findings underscore the importance of further research into the biological activities of this compound. Its potential as an enzyme inhibitor and anticancer agent makes it a promising candidate for drug development.

Future Directions :

- In Vivo Studies : Further exploration of its efficacy in animal models.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.

- Structural Modifications : Synthesis of analogs to enhance potency and selectivity against target enzymes or cancer cells.

Q & A

What are the key considerations for designing a high-yield synthesis route for 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde?

Basic Research Question

The synthesis typically involves coupling imidazole with a brominated benzaldehyde precursor. Critical factors include:

- Catalyst selection : Hexadecyltrimethylammonium bromide (HTAB) has been used to facilitate N-arylation of imidazole with halogenated benzaldehydes, improving reaction efficiency .

- Reagent purity : Ensure anhydrous conditions to avoid hydrolysis of intermediates.

- Temperature control : Optimize reaction temperatures (e.g., 80–100°C) to balance reaction rate and byproduct formation .

Advanced Research Question How can conflicting data on reaction yields be resolved when scaling up the synthesis?

- Methodological approach : Perform kinetic studies to identify rate-limiting steps. For example, monitor intermediates via HPLC to detect side reactions (e.g., over-bromination) .

- Statistical optimization : Use Design of Experiments (DoE) to evaluate interactions between variables like solvent polarity, catalyst loading, and temperature .

How can X-ray crystallography and computational tools resolve ambiguities in the structural characterization of this compound?

Basic Research Question What software is recommended for refining crystallographic data for this compound?

- SHELX suite : SHELXL is widely used for small-molecule refinement, especially for resolving disorder in the imidazole ring or aldehyde group .

- ORTEP-3 : Provides graphical visualization of thermal ellipsoids, aiding in the interpretation of torsional angles and bond lengths .

Advanced Research Question How can crystallographic data contradictions (e.g., bond length discrepancies) be addressed?

- Multi-software validation : Cross-validate results using Olex2 (for structure solution) and Mercury (for packing analysis) .

- DFT calculations : Compare experimental bond lengths with density functional theory (DFT)-optimized structures to identify outliers caused by crystal packing effects .

What strategies are effective in analyzing the compound's bioactivity against enzyme targets?

Basic Research Question How to design an enzyme inhibition assay for this compound?

- Target selection : Prioritize enzymes with known imidazole-binding pockets (e.g., cytochrome P450 or kinases) .

- Assay conditions : Use fluorescence-based assays with NADPH cofactors to monitor redox activity, ensuring pH 7.4 buffer to mimic physiological conditions .

Advanced Research Question How to interpret conflicting IC50 values across studies?

- Data normalization : Account for variations in assay protocols (e.g., pre-incubation time, substrate concentration) .

- Molecular docking : Perform in silico docking (e.g., AutoDock Vina) to correlate binding poses with experimental activity, identifying key interactions like halogen bonding with the bromine substituent .

What methodologies are recommended for resolving spectral contradictions in NMR and mass spectrometry data?

Basic Research Question How to assign peaks in the 1H NMR spectrum of this compound?

- Reference compounds : Compare with spectra of 4-(1H-imidazol-1-yl)benzaldehyde to distinguish aldehyde protons (~9.8 ppm) from aromatic protons .

- 2D NMR : Use HSQC and HMBC to correlate imidazole C-H couplings and confirm substitution patterns .

Advanced Research Question How to address discrepancies in high-resolution mass spectrometry (HRMS) data?

- Isotopic pattern analysis : Verify the presence of bromine (characteristic 1:1 M/M+2 ratio) to rule out impurities .

- Collision-induced dissociation (CID) : Fragment the molecular ion to confirm the bromine and imidazole moieties via signature peaks (e.g., loss of Br•) .

How can computational chemistry guide the optimization of this compound for material science applications?

Basic Research Question What computational methods predict the compound's electronic properties?

- DFT calculations : Use Gaussian09 with B3LYP/6-31G* to compute HOMO-LUMO gaps, which are critical for assessing charge-transfer potential .

- Solvent effects : Include polarizable continuum models (PCM) to simulate dielectric environments .

Advanced Research Question How to resolve contradictions between predicted and experimental solubility data?

- COSMO-RS : Apply conductor-like screening models to predict solubility in organic solvents (e.g., DMSO vs. ethanol) and refine results with experimental validation .

What are the best practices for handling air- or moisture-sensitive reactions involving this compound?

Basic Research Question How to prevent degradation during storage?

- Storage conditions : Store under argon at –20°C in amber vials to minimize aldehyde oxidation and imidazole ring hydrolysis .

Advanced Research Question How to optimize inert-atmosphere reactions for large-scale synthesis?

- Schlenk techniques : Use double-manifold systems for reagent transfer and monitor oxygen/moisture levels with probes .

- Flow chemistry : Implement continuous flow reactors to reduce exposure to ambient conditions and improve reproducibility .

How can researchers address challenges in purifying this compound?

Basic Research Question What chromatographic methods are effective?

- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (30–50% EtOAc) to separate brominated byproducts .

Advanced Research Question How to resolve co-elution of structurally similar impurities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.